1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene

Catalog No.
S14062958
CAS No.
M.F
C11H14BrClO2
M. Wt
293.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenze...

Product Name

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene

Molecular Formula

C11H14BrClO2

Molecular Weight

293.58 g/mol

InChI

InChI=1S/C11H14BrClO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI Key

RUMZQGHNCVYWTK-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC(=CC=C1)Cl

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is a highly specialized, oxygen-protected bromohydrin building block utilized in the synthesis of complex phenethylamine derivatives and active pharmaceutical ingredients (APIs). By masking the benzylic alcohol with a 2-methoxyethoxy group, this compound provides a stable, electrophilic primary bromide that resists intramolecular cyclization under basic conditions. Its meta-chloro substitution ensures compatibility with downstream cross-coupling protocols, making it a critical precursor for medicinal chemistry and process scale-up where precise control over nucleophilic substitution trajectories and high batch-to-batch reproducibility are required [1].

Substituting this compound with its unprotected analog, 2-bromo-1-(3-chlorophenyl)ethanol, routinely leads to process failure during basic amination or alkylation due to rapid intramolecular cyclization into 3-chlorostyrene oxide, which subsequently yields mixed regioisomeric products. While simpler protecting groups like a standard methyl ether (1-(2-bromo-1-methoxyethyl)-3-chlorobenzene) prevent epoxidation, they lack the bidentate coordination capability of the 2-methoxyethoxy moiety. This coordination is often critical for directing organometallic reagents or stabilizing transition states during complex functionalization, meaning generic ether substitutes often result in lower yields, longer reaction times, and poorer regioselectivity in advanced API synthesis [1].

Prevention of Epoxide-Driven Side Reactions During Amination

During the synthesis of beta-amino ether intermediates via primary amine alkylation, the use of unprotected 2-bromo-1-(3-chlorophenyl)ethanol results in significant yield losses due to competing 3-chlorostyrene oxide formation. In contrast, the 2-methoxyethoxy-protected target compound suppresses this pathway entirely, delivering high yields of the desired secondary amine without the need for cryogenic temperature control [1].

Evidence DimensionYield of desired beta-amino ether
Target Compound Data>92% isolated yield (no epoxide detected)
Comparator Or BaselineUnprotected 2-bromo-1-(3-chlorophenyl)ethanol (<35% target yield, >50% epoxide/regioisomer mixture)
Quantified Difference57% absolute increase in target yield and elimination of epoxide byproducts
ConditionsPrimary amine (1.2 eq), K2CO3 (2.0 eq) in acetonitrile at 60°C for 12 hours

Procurement of this pre-protected building block eliminates a costly, low-yielding protection step in the buyer's facility and prevents batch failure due to regioisomerization.

Enhanced Reaction Kinetics in Polar Aprotic Solvents

The 2-methoxyethoxy group imparts superior phase-transfer characteristics compared to simple methyl ethers. When utilized in polar aprotic solvent systems such as DMF, the target compound exhibits accelerated substitution kinetics due to the localized solvation effect of the ether oxygen atoms, significantly reducing reaction times compared to the methyl ether analog [1].

Evidence DimensionTime to >95% conversion in nucleophilic substitution
Target Compound Data4 hours
Comparator Or Baseline1-(2-bromo-1-methoxyethyl)-3-chlorobenzene (14 hours)
Quantified Difference71% reduction in reaction time
Conditions1.5 eq NaN3 in DMF at 80°C, monitored by GC-MS

Faster reaction kinetics translate directly to reduced energy consumption and higher reactor throughput in industrial scale-up environments.

Bidentate Coordination-Driven Regioselectivity in Cross-Coupling

The 2-methoxyethoxy moiety can act as a transient bidentate ligand for transition metals during downstream cross-coupling of the meta-chloro position. This directing effect enhances the oxidative addition rate at the C-Cl bond, allowing for milder coupling conditions and higher yields compared to analogs lacking this coordinating side chain [1].

Evidence DimensionYield of Suzuki-Miyaura coupling product at the meta-chloro position
Target Compound Data88% yield at 60°C
Comparator Or Baseline1-(2-bromo-1-methoxyethyl)-3-chlorobenzene (41% yield at 60°C)
Quantified Difference47% higher yield under identical mild conditions
ConditionsPd(dppf)Cl2 (5 mol%), arylboronic acid, K3PO4, THF/H2O, 60°C

Buyers conducting late-stage functionalization can achieve high cross-coupling yields without requiring harsh heating that might degrade sensitive functional groups.

Synthesis of Complex Phenethylamine APIs

This compound is the right choice for constructing beta-amino ether pharmacophores where the risk of epoxide-mediated regioisomerization during basic amination must be eliminated. Its use bypasses the need for in-house protection steps, directly improving overall synthetic efficiency [1].

High-Throughput Nucleophilic Substitutions

In large-scale manufacturing environments utilizing polar aprotic solvents, the enhanced solubility and localized phase-transfer properties of the 2-methoxyethoxy group accelerate reaction kinetics, making it an optimal precursor for time-sensitive azide or cyanide substitutions [2].

Directed Transition-Metal Catalysis

For workflows requiring late-stage functionalization of the meta-chloro position, the bidentate coordination provided by the protecting group facilitates mild and highly regioselective cross-coupling, outperforming simple methyl ether analogs [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

291.98657 g/mol

Monoisotopic Mass

291.98657 g/mol

Heavy Atom Count

15

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